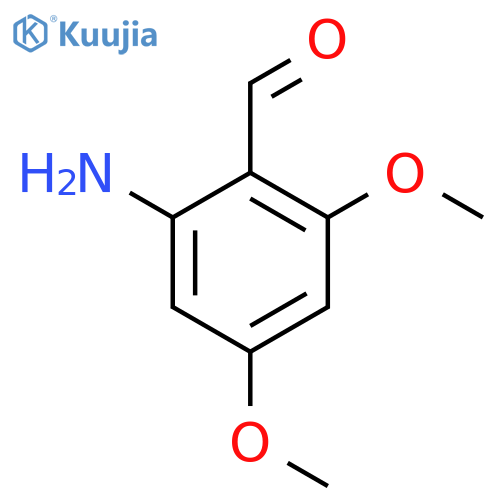Cas no 1379345-56-8 (2-Amino-4,6-dimethoxybenzaldehyde)

1379345-56-8 structure
商品名:2-Amino-4,6-dimethoxybenzaldehyde
CAS番号:1379345-56-8
MF:C9H11NO3
メガワット:181.188542604446
MDL:MFCD20712157
CID:4592702
2-Amino-4,6-dimethoxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Amino-4,6-dimethoxybenzaldehyde
- Benzaldehyde,2-amino-4,6-dimethoxy-
- Benzaldehyde, 2-amino-4,6-dimethoxy-
- 2-AMINO-4,6-DIMETHOXY-BENZALDEHYDE
- F15875
-
- MDL: MFCD20712157
- インチ: 1S/C9H11NO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,10H2,1-2H3
- InChIKey: COAXIOJDOLFZBM-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C=C(C=1C=O)N)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 174
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 61.6
2-Amino-4,6-dimethoxybenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0066-500MG |
2-amino-4,6-dimethoxybenzaldehyde |
1379345-56-8 | 95% | 500MG |
¥ 2,283.00 | 2023-03-31 | |
| Alichem | A019144294-1g |
2-Amino-4,6-dimethoxybenzaldehyde |
1379345-56-8 | 97% | 1g |
831.39 USD | 2021-06-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0066-5G |
2-amino-4,6-dimethoxybenzaldehyde |
1379345-56-8 | 95% | 5g |
¥ 10,276.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0066-100mg |
2-amino-4,6-dimethoxybenzaldehyde |
1379345-56-8 | 95% | 100mg |
¥858.0 | 2024-04-24 | |
| Crysdot LLC | CD12147138-5g |
2-Amino-4,6-dimethoxybenzaldehyde |
1379345-56-8 | 97% | 5g |
$1409 | 2024-07-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0066-1g |
2-amino-4,6-dimethoxybenzaldehyde |
1379345-56-8 | 95% | 1g |
¥3426.0 | 2024-04-24 | |
| Alichem | A019144294-5g |
2-Amino-4,6-dimethoxybenzaldehyde |
1379345-56-8 | 97% | 5g |
1,969.80 USD | 2021-06-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0066-100MG |
2-amino-4,6-dimethoxybenzaldehyde |
1379345-56-8 | 95% | 100MG |
¥ 858.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0066-5g |
2-amino-4,6-dimethoxybenzaldehyde |
1379345-56-8 | 95% | 5g |
¥10276.0 | 2024-04-24 | |
| Crysdot LLC | CD12147138-1g |
2-Amino-4,6-dimethoxybenzaldehyde |
1379345-56-8 | 97% | 1g |
$541 | 2024-07-23 |
2-Amino-4,6-dimethoxybenzaldehyde 関連文献
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
1379345-56-8 (2-Amino-4,6-dimethoxybenzaldehyde) 関連製品
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 557-08-4(10-Undecenoic acid zinc salt)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2279938-29-1(Alkyne-SS-COOH)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1379345-56-8)2-Amino-4,6-dimethoxybenzaldehyde

清らかである:99%
はかる:1g
価格 ($):486.0